5-Fluoro-4-methoxy-2-methylaniline
Overview
Description
5-Fluoro-4-methoxy-2-methylaniline is a chemical compound with diverse scientific applications. It has a molecular weight of 155.169 . The CAS number for this compound is 1263299-46-2 .
Molecular Structure Analysis
The molecular structure of this compound is intricate and holds potential for various scientific domains. The molecular formula for this compound is C8H10FNO .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that similar compounds exhibit aromatic behavior due to the presence of the benzene ring. They can undergo various types of reactions, including substitution and reduction reactions .Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3 and a boiling point of 262.3±35.0 °C at 760 mmHg . It’s also worth noting that nanoparticles, which are similar in size to the molecules of this compound, have novel or enhanced physical and chemical properties compared to bulk material .Scientific Research Applications
Synthesis and Characterization of Derivatives
Fluorinated and methoxy-substituted anilines are key intermediates in the synthesis of complex organic molecules. For instance, the analytical characterization of N,N-diallyltryptamine (DALT) derivatives, including those with methoxy and fluoro substitutions, highlights the diverse applications of these compounds in both therapeutic and recreational contexts. The comprehensive collection of spectral data provided for these substances supports research communities in identifying newly emerging substances and exploring their clinical and non-clinical uses (Brandt et al., 2017).
Potential in Drug Delivery Systems
The modification of molecules to include fluorinated and methoxy groups has shown promise in drug delivery systems. A notable application is the development of positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. Fluorinated benzoxazole derivatives, for instance, have been synthesized and evaluated as probes, demonstrating high affinity for β-amyloid aggregates and potential for use in living brain tissue imaging (Cui et al., 2012).
Applications in Medicinal Chemistry
In medicinal chemistry, fluoro-functionalized compounds, including those with methoxy groups, are explored for their potential as therapeutic agents. The synthesis of 4-fluoropyrrolidine derivatives, for example, demonstrates the role of such compounds as dipeptidyl peptidase IV inhibitors, highlighting the medicinal applications of fluoro and methoxy-substituted compounds in developing treatments for various diseases (Singh & Umemoto, 2011).
Enhancement of Molecular Properties
Substituting aniline residues with fluoro and methoxy groups can also enhance the photophysical properties of compounds. For instance, the study on the assembly of helical cyanine dye aggregates in the minor groove of a DNA template reveals that methoxy and fluoro substitutions influence aggregation and photophysical behavior, impacting the design of molecular probes and sensors (Stadler et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of aniline derivatives can vary widely depending on their specific chemical structure and functional groups. They might interact with various enzymes, receptors, or other proteins in the body. Without specific studies on “5-fluoro-4-methoxy-2-methylaniline”, it’s difficult to identify its exact targets .
Mode of Action
Aniline derivatives can undergo various types of reactions, including substitution and reduction reactions . The specific mode of action would depend on the compound’s chemical structure and the biological target it interacts with.
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of the compound. Aniline derivatives could potentially be involved in a wide range of biochemical pathways due to their versatile chemical structure .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as molecular weight, polarity, and solubility can influence how the compound is absorbed, distributed, metabolized, and excreted in the body.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Without specific information on “this compound”, it’s difficult to predict its exact effects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
5-fluoro-4-methoxy-2-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-5-3-8(11-2)6(9)4-7(5)10/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZDICLEOOUFCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263299-46-2 | |
Record name | 5-fluoro-4-methoxy-2-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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